![molecular formula C16H13ClN4O3 B2713339 3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899967-11-4](/img/structure/B2713339.png)
3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorobenzyl group, a purine ring, and two dione groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, a common structure in many biological molecules, could potentially have interesting implications for its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the dione groups could potentially engage in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the aromatic rings could contribute to its stability .Scientific Research Applications
Receptor Affinity and Molecular Studies
A study conducted by Zagórska et al. (2015) focused on the synthesis and testing of novel arylpiperazinylalkyl purine-2,4-diones for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus exhibited higher affinity values, with some showing potential as ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. This indicates the relevance of these compounds in exploring therapeutic avenues for depression and anxiety disorders (Zagórska et al., 2015).
Antidepressant and Anxiolytic-like Activity
Further extending the research on purine derivatives, another study by Chłoń-Rzepa et al. (2013) highlighted the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives displayed antidepressant-like effects and anxiolytic-like activities in vivo, suggesting the potential of purine derivatives in mental health therapeutics (Chłoń-Rzepa et al., 2013).
Antiviral Activity
The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a class related to purine analogues, were explored by Kim et al. (1978). These compounds demonstrated moderate activity against rhinovirus at non-toxic dosage levels, indicating a potential application in antiviral research (Kim et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIDWVRIWSKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.